6-Methoxy-5-amino-2-methylaminopyridine CAS 471254-59-8
6-Methoxy-5-amino-2-methylaminopyridine CAS 471254-59-8
An In-Depth Technical Guide to 6-Methoxy-5-amino-2-methylaminopyridine (CAS 471254-59-8)
Abstract
This technical guide provides a comprehensive scientific overview of 6-Methoxy-5-amino-2-methylaminopyridine (CAS 471254-59-8), a substituted diaminopyridine derivative. Given the prevalence of the aminopyridine and aminopyrimidine scaffolds in modern medicinal chemistry, particularly as privileged structures for kinase inhibitors, this molecule represents a significant building block for drug discovery and materials science.[1][2][3] This document synthesizes available data on its physicochemical properties, proposes a logical synthetic pathway with mechanistic rationale, explores its chemical reactivity, and discusses its potential applications. Furthermore, it consolidates critical safety and handling information based on data from closely related analogues to provide a robust resource for researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical Properties
6-Methoxy-5-amino-2-methylaminopyridine, also known as 6-Methoxy-N2-methylpyridine-2,5-diamine, is a heteroaromatic compound featuring a pyridine core substituted with three key functional groups: a primary amine at the C5 position, a secondary methylamine at the C2 position, and a methoxy group at the C6 position.[4] These groups dictate its chemical behavior and potential as a versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 471254-59-8 | [4][5] |
| Molecular Formula | C₇H₁₁N₃O | [4] |
| Molecular Weight | 153.18 g/mol | [4] |
| IUPAC Name | 6-Methoxy-N²-methylpyridine-2,5-diamine | [4] |
| Common Synonyms | 3-Amino-6-methoxy-2-methylaminopyridine | [6][7] |
| SMILES | CNc1ccc(c(n1)OC)N | [4] |
| MDL Number | MFCD06738314 | [4] |
Part 2: Proposed Synthesis and Mechanistic Rationale
Experimental Protocol: A Proposed Synthetic Workflow
Causality Statement: The proposed synthesis begins with a commercially available, differentially substituted dichloropyridine. The sequence of nucleophilic aromatic substitutions (SNAr) is critical. The first substitution with methoxide is followed by amination. This order is chosen because the methoxy group is a stronger activating group for the subsequent amination than the chloro group would be for methoxylation. Nitration is performed on the elaborated pyridine core, leveraging the directing effects of the existing substituents, followed by a standard reduction to yield the final product.
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Step 1: Selective Methoxylation
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Reaction: 2,5-Dichloro-6-methoxypyridine is reacted with an excess of methylamine in a polar aprotic solvent.
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Rationale: The chlorine at the 2-position is more activated towards nucleophilic substitution than the chlorine at the 5-position due to the electron-withdrawing effect of the ring nitrogen. Methylamine is a potent nucleophile that will selectively displace the C2-chloro group.
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Procedure:
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To a solution of 2,5-dichloro-6-methoxypyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add a 40% aqueous solution of methylamine (3.0 eq).
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Seal the reaction vessel and heat to 80-100 °C for 12-18 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
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Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chloro-6-methoxy-N-methylpyridin-2-amine.
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Step 2: Nitration of the Pyridine Ring
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Reaction: The intermediate is subjected to electrophilic nitration.
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Rationale: The electron-donating methoxy and methylamino groups activate the pyridine ring for electrophilic substitution and direct the incoming nitro group to the C3 position. A mixture of sulfuric and nitric acid is the standard reagent for this transformation.
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Procedure:
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Cool concentrated sulfuric acid to 0 °C in an ice bath.
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Slowly add 5-chloro-6-methoxy-N-methylpyridin-2-amine (1.0 eq) while maintaining the temperature below 10 °C.
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Add fuming nitric acid (1.1 eq) dropwise.
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Allow the mixture to stir at room temperature for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield crude 5-chloro-6-methoxy-N-methyl-3-nitropyridin-2-amine.
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Step 3: Catalytic Reduction of the Nitro Group
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Reaction: The nitro group is reduced to a primary amine, and the C5-chloro group is hydrogenolyzed.
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Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for reducing aromatic nitro groups to amines. Under these conditions, the aryl chloride bond will also be cleaved via hydrogenolysis.
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Procedure:
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Dissolve the crude nitro-chloro intermediate (1.0 eq) in ethanol or methanol.
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Add 10% Palladium on carbon (10 mol%).
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Pressurize the reaction vessel with hydrogen gas (50 psi or balloon pressure) and stir vigorously at room temperature for 6-12 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure 6-Methoxy-5-amino-2-methylaminopyridine.
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Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Methoxy-5-amino-2-methylaminopyridine.
Part 3: Chemical Reactivity and Derivatization Potential
The unique arrangement of functional groups on the pyridine core endows 6-Methoxy-5-amino-2-methylaminopyridine with a rich and versatile chemical reactivity, making it an ideal scaffold for building molecular libraries.
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Primary Amine (C5-NH₂): This group is a primary site for derivatization. It can readily undergo acylation with acid chlorides or anhydrides to form amides, react with aldehydes and ketones to form imines (which can be subsequently reduced to secondary amines), and participate in diazotization reactions to form diazonium salts, which are gateways to numerous other functionalities.
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Secondary Amine (C2-NHMe): The secondary amine is also nucleophilic and can be acylated or alkylated. However, it is sterically more hindered than the primary amine, allowing for selective reactions under controlled conditions. Importantly, as a secondary amine, it is susceptible to nitrosation and should not be used with nitrosating agents without careful consideration.[7]
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Pyridine Ring: The pyridine ring is electron-rich due to the strong electron-donating effects of the two amino groups and the methoxy group. This activates the ring towards electrophilic aromatic substitution at the C3 and C4 positions. Conversely, the inherent electron-deficient nature of the pyridine nitrogen allows for potential nucleophilic attack if a suitable leaving group were present.
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Methoxy Group (C6-OMe): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or BBr₃) to reveal a hydroxyl group, providing another point for modification.
Visualization of Reactivity Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 6-METHOXY-5-AMINO-2-METHYLAMINOPYRIDINE | 471254-59-8 [chemicalbook.com]
- 6. ewg.org [ewg.org]
- 7. ec.europa.eu [ec.europa.eu]
